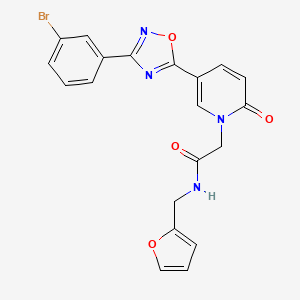
2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C20H15BrN4O4 and its molecular weight is 455.268. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anticancer, antibacterial, and antifungal activities, supported by various studies and data.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes a bromophenyl group, an oxadiazole moiety, and a furan derivative. The molecular formula is C19H17BrN4O3, with a molecular weight of approximately 421.27 g/mol. The presence of multiple functional groups suggests diverse biological interactions.
Anticancer Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. A study demonstrated that related oxadiazole compounds showed cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures exhibited IC50 values in the low micromolar range against A549 (lung cancer) and MCF7 (breast cancer) cell lines . The structure-activity relationship (SAR) suggests that the bromophenyl group enhances cytotoxicity by stabilizing interactions with target proteins involved in cancer cell proliferation.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(3-bromophenyl)-1,2,4-oxadiazol | A549 | 1.98 |
| 3-(4-bromophenyl)-1,2,4-oxadiazol | MCF7 | 1.61 |
| 2-(5-(3-bromophenyl)-1,2,4-oxadiazol) | HeLa | <5 |
Antibacterial Activity
The antibacterial potential of the compound has also been explored. In vitro studies have shown that oxadiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. For example, MIC values against Staphylococcus aureus and Escherichia coli were reported to be around 100 µg/mL for similar derivatives . The mechanism of action is thought to involve disruption of bacterial cell wall synthesis.
Table 2: Antibacterial Activity of Related Compounds
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| 3-(3-bromophenyl)-1,2,4-oxadiazol | Staphylococcus aureus | 75 |
| 3-(4-bromophenyl)-1,2,4-oxadiazol | Escherichia coli | 125 |
Antifungal Activity
In addition to antibacterial properties, the compound's antifungal activity has been assessed against common fungal pathogens like Candida albicans. Preliminary results indicate moderate antifungal activity with MIC values ranging from 50 to 100 µg/mL for related compounds . This suggests potential for therapeutic applications in treating fungal infections.
Case Studies
One notable case study involved the synthesis and evaluation of various oxadiazole derivatives for their biological activities. The study highlighted the efficacy of these compounds in inhibiting tumor growth in xenograft models and their ability to modulate immune responses in vivo . Another study focused on the mechanism of action where molecular docking simulations indicated strong binding affinity to key enzymes involved in cancer metabolism.
Propriétés
IUPAC Name |
2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O4/c21-15-4-1-3-13(9-15)19-23-20(29-24-19)14-6-7-18(27)25(11-14)12-17(26)22-10-16-5-2-8-28-16/h1-9,11H,10,12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGUEOLENPTLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














